3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide

Physicochemical profiling Solubility logP

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide is a synthetic quinazolin-4(3H)-one derivative characterized by two key structural features: electron-donating 6,7-dimethoxy substituents on the core and a 4-hydroxyphenyl group attached via a propanamide linker. This scaffold belongs to a class extensively explored for kinase inhibition and epigenetic modulation (e.g., HDAC).

Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
Cat. No. B10997748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide
Molecular FormulaC19H19N3O5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)O)OC
InChIInChI=1S/C19H19N3O5/c1-26-16-9-14-15(10-17(16)27-2)20-11-22(19(14)25)8-7-18(24)21-12-3-5-13(23)6-4-12/h3-6,9-11,23H,7-8H2,1-2H3,(H,21,24)
InChIKeyMJQSQTUJPKLQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide: A Structurally Distinct Quinazolinone for Targeted Screening


3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide is a synthetic quinazolin-4(3H)-one derivative characterized by two key structural features: electron-donating 6,7-dimethoxy substituents on the core and a 4-hydroxyphenyl group attached via a propanamide linker . This scaffold belongs to a class extensively explored for kinase inhibition and epigenetic modulation (e.g., HDAC) . With a molecular weight of 369.38 g/mol and a calculated logP of 1.37, the compound sits within favorable drug-like chemical space but possesses a specific hydrogen-bond donor profile potentially enabling unique target interactions not achievable by close analogs with modified N-aryl substituents [REFS-1, REFS-3].

Why 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide Cannot Be Replaced by Generic Quinazolinone Analogs


Superficial similarity within the quinazolinone chemical class masks critical differences that profoundly alter biological performance. Structural modifications to the N-aryl propanamide group, such as replacing the 4-hydroxyphenyl moiety with 2,4-dimethoxyphenyl (CAS 1144434-04-7) or 2,5-dimethoxyphenyl (CAS 1144496-07-0), can substantially shift lipophilicity (calculated logP differs by >1 unit) and abolish the hydrogen bond donor (HBD) capacity of the phenolic –OH [REFS-1, REFS-2]. Because HDAC inhibition in related chemotypes relies on precise HBD/HBA interactions with the catalytic zinc ion and rim residues, a seemingly minor N-aryl swap can eliminate target engagement entirely . Additionally, the specific 6,7-dimethoxy substitution pattern on the quinazolinone core is known to influence electron distribution and binding to the adenine pocket of kinases, making the exact combination of substituents essential for on-target selectivity .

Quantitative Evidence for Prioritization of 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide


Improved Aqueous Solubility Profile vs. Dimethoxy-Substituted Analog

The 4-hydroxyphenyl analogue (target compound) possesses a calculated logP of 1.37, reflecting its more hydrophilic character compared to the 2,4-dimethoxyphenyl equivalent (CAS 1144434-04-7), which has a calculated logP of 3.38 [REFS-1, REFS-2]. This difference is quantitatively mirrored in the predicted intrinsic aqueous solubility (logSw), which is -2.17 for the target compound, indicating higher solubility than a more lipophilic analog . The lower logP suggests improved bioavailability-relevant properties and reduced non-specific lipophilic binding, a common issue in screening libraries.

Physicochemical profiling Solubility logP

Unique Hydrogen Bond Donor Capacity Through 4-Hydroxyphenyl Group

The target compound possesses two explicit hydrogen bond donors (HBD): the amide N–H and the phenolic –OH of the 4-hydroxyphenyl group . In contrast, analogs employing dimethoxyphenyl (CAS 1144434-04-7) or methoxybenzyl substituents contain only the amide N–H, reducing the HBD count to 1 . In HDAC inhibitor pharmacophores, which depend on a hydroxamic acid or an alternative zinc-binding group, the presence of an additional HBD has been shown to hydrogen-bond with histidine and tyrosine residues in the catalytic rim, contributing to isoform selectivity .

Molecular recognition Hydrogen bonding Structure-based design

Tumor Necrosis Factor (TNF-α) Inhibitory Potential Extrapolated from Proximal Scaffold

A direct structural derivative—the ethyl ester prodrug form of the target compound (BindingDB Monomer ID 50081351, CHEMBL419775)—demonstrated inhibitory activity against TNF-α release from human peripheral blood mononuclear cells (PMBCs) with a Ki of 9,000 nM in an ELISA-based assay . Although this affinity is relatively low, the observable immunomodulatory activity at micromolar concentrations indicates that the scaffold interacts with biological systems regulating TNF-α, a cytokine implicated in inflammatory disease . The target compound, presenting the free 4-hydroxyphenyl moiety instead of an ester, may exhibit altered pharmacodynamics likely warranting evaluation in similar assays.

Immunomodulation TNF-α Phenotypic screening

Compliance with Optimized Oral Drug-Likeness Parameters

The target compound exhibits physicochemical properties compliant with Lipinski's Rule of Five (MW 369.38 < 500; logP 1.37 < 5; HBD 2 < 5; HBA 8 < 10) . Its polar surface area (PSA) of 82.3 Ų is near the threshold for oral absorption (≤140 Ų), categorizing it as favorable . Compared to a bulkier analog like the N-(2,4-dimethoxyphenyl) derivative (MW 413.4; logP 3.38), the target compound falls into a superior drug-like quadrant in terms of both ADME and combinatorial library design . The predicted Rotatable Bond Count of 7 remains flexible but is still within acceptable limits for lead-likeness.

Drug-likeness ADME prediction Library design

Recommended Application Scenarios for 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide


Focused Screening for HDAC Isoform Selectivity

Based on the structural analogy with published 4-oxoquinazoline N-hydroxypropenamide HDAC inhibitors , this compound is a rational choice for inclusion in focused screening panels to evaluate HDAC inhibitory activity. Its 4-hydroxyphenyl group offers an additional HBD for potential interactions with the rim of the catalytic tunnel that is not possible with dimethoxyphenyl or methylpyridyl analogs.

Kinase Selectivity Profiling, Particularly EGFR

The 6,7-dimethoxy substitution pattern is a known pharmacophore for binding the ATP pocket of the Epidermal Growth Factor Receptor (EGFR) . This compound can be prioritized over methoxybenzyl analogs in EGFR wild-type or mutant kinase screens, targeting the adenine-binding region with a group distinct from the 3-chloro-4-fluoroaniline motif of classical inhibitors.

Anti-Parasitic or Neurological Probe Development

Libraries of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones have demonstrated activity against Acanthamoeba castellanii and acetylcholinesterase inhibition relevant to Alzheimer's disease . The compound's favorable physicochemical profile makes it a viable probe for these underexplored biological contexts, especially where solubility and low protein binding are required.

Computational Docking and Pharmacophore Model Refinement

Given its calculated logP of 1.37 and PSA of 82.3 Ų , the compound is well-suited as a reference ligand for building quantitative structure-activity relationship (QSAR) models that link N-aryl substitution patterns to target binding, enabling the rational design of next-generation analogs.

Quote Request

Request a Quote for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.